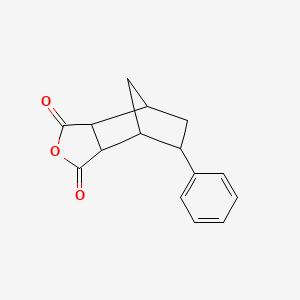5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione
CAS No.: 73252-09-2
Cat. No.: VC2233157
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73252-09-2 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
| Standard InChI | InChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2 |
| Standard InChI Key | QVZKCYULUXLGPJ-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4 |
| Canonical SMILES | C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is characterized by its distinctive molecular structure featuring a phenyl group attached to a complex tricyclic ring system. The compound is registered under CAS number 73252-09-2 and is also known by its stereochemically specific name (3aS,4R,5R,7S,7aR)-5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione, indicating its specific three-dimensional configuration. This stereochemical specificity is crucial for understanding its reactivity patterns and potential applications in synthetic organic chemistry. The systematic IUPAC name for this compound is 8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione, which describes its complex molecular architecture according to standard chemical nomenclature rules .
Physical and Chemical Properties
The compound possesses a molecular formula of C15H14O3 with a calculated molecular weight of 242.27-242.28 g/mol. The structure contains three oxygen atoms as part of its anhydride functionality, which contributes significantly to its chemical reactivity. The presence of the phenyl substituent and the rigid tricyclic core creates a unique molecular architecture with specific stereochemical features. These structural attributes play essential roles in determining the compound's physical properties, chemical behavior, and potential applications in various research contexts .
Table 1: Chemical Identifiers and Properties of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione
Structural Characterization and Analysis
Spectroscopic Properties
While specific spectroscopic data is limited in the available search results, compounds of this structural class typically exhibit characteristic spectroscopic patterns. The carbonyl groups in the anhydride functionality would be expected to show distinctive infrared absorption bands in the 1800-1760 cm-1 region, corresponding to the symmetric and asymmetric C=O stretching vibrations. In proton NMR spectroscopy, the phenyl group would display characteristic aromatic signals in the 7.0-7.5 ppm range, while the bridged bicycle structure would give rise to complex coupling patterns in the aliphatic region. Carbon-13 NMR would show distinctive carbonyl carbon signals around 170-180 ppm, aromatic carbon signals in the 120-140 ppm range, and aliphatic carbon signals in the 20-60 ppm region, reflecting the compound's diverse carbon environments.
Synthesis and Preparation
| Research Area | Potential Applications | Key Features Contributing to Application |
|---|---|---|
| Organic Chemistry | Stereochemistry studies, Reaction mechanism investigations | Multiple stereogenic centers, Rigid molecular framework |
| Synthetic Methodology | Building block for complex molecules, Template for developing stereoselective reactions | Functionalized structure, Defined stereochemistry |
| Pharmaceutical Research | Structure-activity relationship studies, Scaffold for drug design | Complex molecular architecture, Potential for derivatization |
| Materials Science | Development of specialty polymers or composites | Rigid core structure, Potential for cross-linking via anhydride group |
| Supplier | Package Sizes | Minimum Purity | Lead Time | Source |
|---|---|---|---|---|
| Kemix | 1g, 5g | 95% | 50 days | |
| Apollo Scientific (via VWR) | Not specified | Not specified | Not specified | |
| Vulcan Chemical | Not specified | Research grade | Not specified |
Comparison with Related Compounds
Structural Analogues
The chemical literature contains several related compounds that share structural similarities with 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione. One notable example is 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione (CAS: 27785-33-7), which features a diphenylmethylidene substituent and an unsaturated core structure. This related compound has a molecular formula of C22H16O3 and a molecular weight of 328.4 g/mol. Comparing these compounds provides valuable insights into how structural modifications affect physical properties and potential reactivity patterns .
Structure-Property Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume